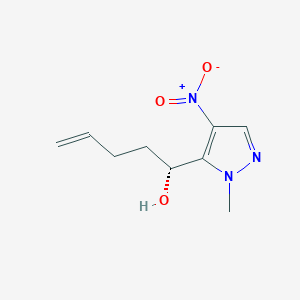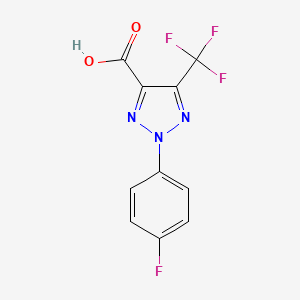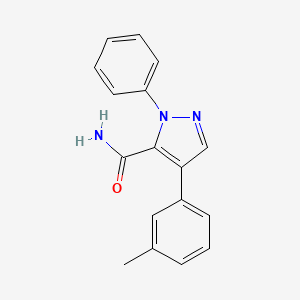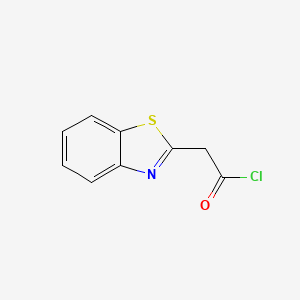
(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol is a chemical compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with a nitro group and a methyl group, along with a pentenol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the nitro and methyl groups. The final step involves the addition of the pentenol side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol is explored for its potential therapeutic applications. Its ability to undergo various chemical modifications makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its versatility in chemical reactions makes it valuable for creating specialized compounds.
作用機序
The mechanism of action of ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol involves its interaction with specific molecular targets. The nitro group and pyrazole ring play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)butan-1-ol: Similar structure but with a butanol side chain.
®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)hex-4-en-1-ol: Similar structure but with a hexenol side chain.
®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-2-ol: Similar structure but with a different position of the hydroxyl group.
Uniqueness
®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol stands out due to its specific combination of functional groups and side chain length
特性
分子式 |
C9H13N3O3 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
(1R)-1-(2-methyl-4-nitropyrazol-3-yl)pent-4-en-1-ol |
InChI |
InChI=1S/C9H13N3O3/c1-3-4-5-8(13)9-7(12(14)15)6-10-11(9)2/h3,6,8,13H,1,4-5H2,2H3/t8-/m1/s1 |
InChIキー |
IBSVSHZJDPSKII-MRVPVSSYSA-N |
異性体SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])[C@@H](CCC=C)O |
正規SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(CCC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-N-(2,3-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773921.png)


![4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11773948.png)



![[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B11773958.png)
![2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11773963.png)




